Bis(4-nitrobenzoyl)-diazene
Overview
Description
Bis(4-nitrobenzoyl)-diazene is an organic compound characterized by the presence of two 4-nitrobenzoyl groups connected via a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-nitrobenzoyl)-diazene typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrobenzoyl)-diazene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: The diazene linkage can be oxidized to form azoxy compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-aminobenzoyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Oxidation: Azoxy compounds.
Scientific Research Applications
Bis(4-nitrobenzoyl)-diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of Bis(4-nitrobenzoyl)-diazene involves its interaction with molecular targets through its nitro and diazene functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The diazene linkage can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl chloride: A precursor in the synthesis of Bis(4-nitrobenzoyl)-diazene.
4-Nitrobenzoyl hydrazine: Another related compound with similar functional groups.
Bis(4-nitrobenzoyl)hydrazine: A structurally similar compound with a hydrazine linkage instead of a diazene linkage.
Uniqueness
This compound is unique due to its diazene linkage, which imparts distinct chemical and physical properties compared to its analogs. This linkage allows for specific redox behavior and reactivity that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
4-nitro-N-(4-nitrobenzoyl)iminobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O6/c19-13(9-1-5-11(6-2-9)17(21)22)15-16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVAQYVXNBAPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701274 | |
Record name | [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35630-50-3 | |
Record name | [(E)-Diazenediyl]bis[(4-nitrophenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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